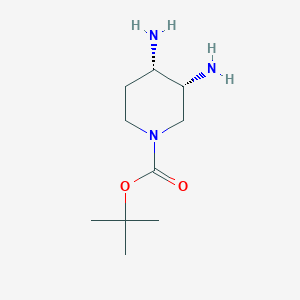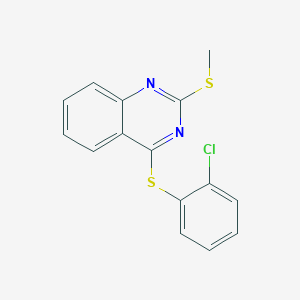
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide, also known as Chlorphenyl-Methylsulfanyl-Quinazolinyl Sulfide (CMQS), is a synthetic compound with a wide range of applications in scientific research. CMQS has been used in a variety of experiments to study the biochemical and physiological effects of certain compounds, as well as to investigate the mechanism of action of certain drugs.
Scientific Research Applications
CMQS has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. CMQS has also been used in studies of the effects of certain compounds on gene expression and cellular processes.
Mechanism of Action
The mechanism of action of CMQS is not fully understood. However, it is believed that CMQS binds to certain proteins in the cell, which results in the inhibition of certain biochemical processes. This inhibition of biochemical processes can lead to the inhibition of certain physiological processes, such as cell growth and metabolism.
Biochemical and Physiological Effects
CMQS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of certain inflammatory compounds. CMQS has also been shown to inhibit the activity of certain proteins, such as G-protein coupled receptors, which are involved in the regulation of certain cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMQS in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, CMQS is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, CMQS is not very selective and can bind to a variety of proteins, which can make it difficult to study the specific effects of the compound.
Future Directions
There are a variety of potential future directions for the use of CMQS in scientific research. CMQS could be used to study the effects of certain compounds on gene expression and cellular processes. Additionally, CMQS could be used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. Finally, CMQS could be used in studies of the effects of certain compounds on the immune system, as well as studies of the effects of certain compounds on the development and progression of certain diseases.
Synthesis Methods
CMQS is synthesized using a two-step process. The first step involves the reaction of 2-chlorophenyl-2-methylsulfanyl-4-quinazolin-3-yl sulfide with benzene-1,2-dithiol in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, as well as a byproduct of benzene-1,2-dithiol. The second step involves the reaction of the byproduct with sodium hydroxide in the presence of a catalyst, such as palladium chloride. This reaction produces the desired compound, as well as a byproduct of sodium sulfide.
properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWIKPDBVCGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


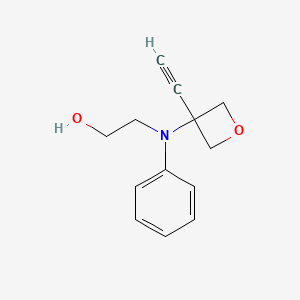
![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)
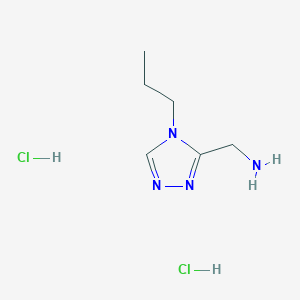


![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
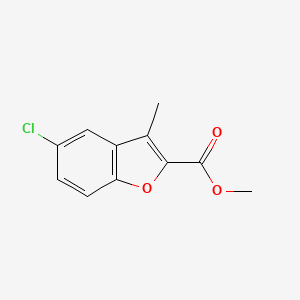
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)

